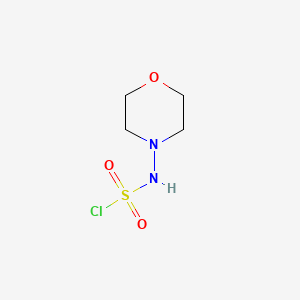

Morpholin-4-ylsulfamyl chloride

Description

Contextual Significance of Sulfonyl Chlorides in Synthetic Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds that serve as pivotal intermediates in synthetic organic chemistry. sciforum.net Their utility stems from the electrophilic nature of the sulfur atom and the excellent leaving group ability of the chloride ion, making them susceptible to nucleophilic substitution reactions. nih.gov This reactivity allows for the facile introduction of the sulfonyl group (-SO₂) into a wide array of molecules. nih.gov

Role of Morpholine-Derived Scaffolds in Modern Chemical Synthesis

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. sciforum.netresearchgate.net This designation arises from its frequent appearance in a multitude of approved drugs and bioactive molecules, where it contributes to favorable physicochemical, biological, and metabolic properties. sciforum.neted.ac.uk The inclusion of a morpholine scaffold in a molecule can enhance its pharmacological profile, improve its pharmacokinetic properties, and increase its potency. researchgate.neted.ac.uk

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. sciforum.net Its presence in a molecule can improve solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design. nih.gov For instance, in the development of drugs targeting the central nervous system (CNS), the morpholine moiety is particularly valued for its ability to help molecules cross the blood-brain barrier. nih.gov The flexible chair-like conformation of the morpholine ring and its ability to participate in various molecular interactions make it an attractive component for designing ligands that can bind effectively to biological targets such as enzymes and receptors. sciforum.netnih.gov Consequently, morpholine-derived scaffolds are actively employed in the synthesis of compounds for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govresearchgate.net

Research Trajectories and Academic Importance of Morpholin-4-ylsulfamyl Chloride

This compound serves as a key intermediate and building block in organic synthesis, particularly for the creation of complex heterocyclic compounds with potential biological activity. chemicalbook.com Its academic importance lies in its utility as a reagent for introducing the morpholinosulfonyl group into various molecular frameworks, thereby enabling the exploration of new chemical space in drug discovery and materials science.

A significant area of research involving this compound is in the synthesis of kinase inhibitors, a major class of anticancer agents. For example, this compound is a crucial reactant in the synthesis of (R)-N-methyl-N-(1-(morpholinosulfonyl)pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This complex molecule belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are known to be potent inhibitors of various protein kinases. nih.gov The synthesis involves the reaction of this compound with a pyrrolidinyl-pyrrolo[2,3-d]pyrimidine intermediate to attach the morpholinosulfonyl group, a key structural feature for the biological activity of the final compound.

Beyond this specific application, this compound is also utilized in the preparation of other heterocyclic systems, such as benzothiazole and thiazolecarboxamide derivatives. chemicalbook.com These classes of compounds are also of significant interest in medicinal chemistry due to their diverse pharmacological activities. The research trajectory for this compound is thus closely tied to the ongoing quest for new therapeutic agents, where it provides a reliable and efficient means of incorporating the beneficial morpholine and sulfonyl functionalities into novel drug candidates.

Chemical Compound Data

Structure

3D Structure

Properties

CAS No. |

89316-35-8 |

|---|---|

Molecular Formula |

C4H9ClN2O3S |

Molecular Weight |

200.65 g/mol |

IUPAC Name |

N-morpholin-4-ylsulfamoyl chloride |

InChI |

InChI=1S/C4H9ClN2O3S/c5-11(8,9)6-7-1-3-10-4-2-7/h6H,1-4H2 |

InChI Key |

AXEVAAYUGSXTBP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1NS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Morpholin 4 Ylsulfamyl Chloride and Its Analogs

Direct Synthesis Approaches via Chlorosulfonylation

Direct chlorosulfonylation involves the reaction of an amine, in this case, morpholine (B109124), with a chlorosulfonylating agent. While specific examples for the direct chlorosulfonylation of morpholine are not extensively detailed in readily available literature, the general principles can be applied. A common, though often aggressive, reagent for this transformation is chlorosulfonic acid. Another approach involves the reaction of amines with chlorosulfonyl isocyanate. google.comgoogle.com

The direct reaction of secondary amines like morpholine with chlorosulfonylating agents requires careful control of reaction conditions to prevent side reactions and decomposition. The reaction is typically carried out in an inert aprotic solvent at low temperatures to manage its exothermic nature. google.com The choice of solvent is critical, with options including tetrahydrofuran, dichloromethane, or nitromethane. google.com The temperature is often maintained between -80°C and 10°C. google.com An excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product.

Table 1: Typical Reaction Parameters for Direct Chlorosulfonylation of Amines

| Parameter | Typical Range/Value | Purpose |

| Temperature | -80°C to 10°C | To control the exothermic reaction and minimize side products. google.com |

| Solvent | Inert aprotic (e.g., THF, CH₂Cl₂, Nitromethane) | To dissolve reactants and provide a controlled reaction medium. google.com |

| Base | Excess amine or tertiary amine | To scavenge the HCl byproduct and drive the reaction forward. |

| Reagent Ratio | Equimolar or slight excess of chlorosulfonylating agent | To ensure complete conversion of the amine. google.com |

This table presents generalized parameters for the chlorosulfonylation of amines, which would be applicable to morpholine.

The reaction of an amine with a sulfonyl chloride is generally considered to proceed through a nucleophilic substitution at the sulfur atom. The mechanism is predominantly viewed as a bimolecular nucleophilic substitution (SN2-type) process. beilstein-journals.orgnih.gov In this mechanism, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group. This attack leads to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

Indirect Synthesis through Precursor Functionalization

Indirect methods involve the formation of the N-S bond through the reaction of morpholine with a suitable sulfur-containing electrophile, other than a direct chlorosulfonylating agent like chlorosulfonic acid.

A well-documented and efficient method for the synthesis of Morpholin-4-ylsulfamyl chloride involves the reaction of morpholine with sulfuryl chloride (SO₂Cl₂). chemicalbook.comresearchgate.net This reaction provides a direct route to the target compound. The process typically involves the slow and cautious addition of morpholine to a solution of sulfuryl chloride in an appropriate solvent, such as acetonitrile (B52724). chemicalbook.com The reaction can be driven to completion by heating under reflux. chemicalbook.com The use of an excess of sulfuryl chloride is common to ensure full conversion of the morpholine. chemicalbook.com

Table 2: Synthesis of this compound via Sulfuryl Chloride

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |

| Morpholine | Sulfuryl Chloride (3 equiv.) | Acetonitrile | Reflux, 24 hours | Quantitative (crude) | chemicalbook.com |

This table outlines a specific experimental procedure for the synthesis of this compound.

The mechanism of this reaction is believed to involve the nucleophilic attack of the morpholine nitrogen on one of the sulfur-chlorine bonds of sulfuryl chloride. This is followed by the elimination of a chloride ion and subsequent loss of a proton from the nitrogen atom, facilitated by either another molecule of morpholine or by the solvent, to yield the final product and HCl.

Several modified protocols have been developed to facilitate the formation of N-sulfamoyl chlorides, which could be adapted for the synthesis of this compound and its analogs.

One such method involves the use of N-silylated amines. For instance, N-(trimethylsilyl)morpholine can react with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov This reaction proceeds under relatively mild conditions, typically refluxing in acetonitrile for a short period. nih.gov The formation of the thermodynamically stable trimethylsilyl (B98337) chloride byproduct is a strong driving force for this reaction. nih.gov This approach avoids the generation of HCl, which can be advantageous when working with acid-sensitive substrates. The proposed mechanism involves a nucleophilic attack of the silylated amine on the sulfonyl chloride, potentially through an additive-elimination pathway. nih.gov

Another innovative approach involves the activation of pre-existing primary sulfonamides to form sulfonyl chlorides in situ. This can be achieved using reagents like pyrylium (B1242799) salts (e.g., Pyry-BF4) which activate the NH2 group, enabling its conversion to a sulfonyl chloride that can then be used for further reactions. nih.gov This method is particularly useful for the late-stage functionalization of complex molecules. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of sulfonyl chlorides and their derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. Several strategies can be considered for a greener synthesis of this compound.

One of the key principles is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of sulfonamides from sulfonyl chlorides and amines, often under catalyst-free conditions. tandfonline.comsci-hub.se These reactions can proceed with high yields and selectivity in short reaction times. tandfonline.com The use of water as a solvent eliminates the need for volatile organic compounds (VOCs), which are often flammable, toxic, and contribute to air pollution.

Another green approach involves the use of safer and more efficient reagents. For example, the oxyhalogenation of thiols and disulfides using Oxone® and a halide source (KX) in water provides a simple and rapid method for synthesizing sulfonyl chlorides and bromides. rsc.org This method avoids the use of harsh and corrosive reagents traditionally used for this transformation. rsc.org

Furthermore, developing catalyst-free reaction conditions contributes to the greenness of a synthesis by simplifying purification procedures and reducing waste. tandfonline.comresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also enhance the efficiency and reduce the environmental footprint of a process. acs.org For instance, the in-situ generation of a sulfonyl chloride followed by its immediate reaction with an amine to form a sulfonamide is a common strategy that aligns with green chemistry principles. acs.org

Catalytic Strategies in Sulfamoyl Chloride Synthesis

The direct synthesis of N-substituted sulfamoyl chlorides, including this compound, typically involves the reaction of a secondary amine with a sulfurylating agent, most commonly sulfuryl chloride (SO₂Cl₂). While this reaction can proceed without a catalyst, the use of catalytic systems can enhance reaction rates, improve yields, and allow for milder reaction conditions. Catalytic approaches can be broadly categorized into metal-catalyzed and organocatalytic methods.

One notable catalytic approach involves the in situ generation of sulfamoyl chlorides within a multi-component reaction sequence. For instance, a palladium-catalyzed three-component synthesis of sulfonamides utilizes the reaction of a secondary amine, such as morpholine, with sulfuric chloride (SO₂Cl₂) to form the corresponding sulfamoyl chloride intermediate. rsc.org This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield the final sulfonamide product. rsc.org While the primary goal of this methodology is the synthesis of sulfonamides, it fundamentally relies on the catalytic cycle to facilitate the formation of the sulfamoyl chloride as a key reactive species. The use of an electron-rich and bulky phosphine (B1218219) ligand, such as tris(2,6-dimethoxyphenyl)phosphine, has been shown to be effective in this transformation. researchgate.net

Lewis acids have also been explored for their catalytic role in reactions involving morpholine derivatives. For example, indium(III) triflate (In(OTf)₃) has been employed as a catalyst in the synthesis of morpholines through a halo-etherification process. nih.gov While not a direct synthesis of the sulfamoyl chloride, this demonstrates the utility of Lewis acids in activating substrates containing the morpholine scaffold. The application of Lewis acids to directly catalyze the reaction between morpholine and sulfuryl chloride is an area of potential development, aiming to activate the sulfuryl chloride and facilitate the nucleophilic attack by the amine.

Furthermore, a limited number of reports suggest the use of metal oxides such as ZnO, MgO, CuO, and Ag₂O, as well as CsF-Celite, as catalysts for sulfonylation reactions, which could potentially be adapted for sulfamoyl chloride synthesis. rsc.org These solid-supported catalysts offer the advantage of easier separation from the reaction mixture.

The table below summarizes a selection of catalytic data for the synthesis of sulfonamides where this compound is generated as an intermediate.

| Catalyst | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |

| Pd₂(dba)₃ | Tris(2,6-dimethoxyphenyl)phosphine | K₃PO₄ | THF/MeCN | Morpholine-4-sulfonyl chloride | 2-Naphthaleneboronic acid | 85 | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | In situ from Morpholine and SO₂Cl₂ | Phenylboronic acid | 78 | rsc.org |

Reaction Mechanisms and Reactivity Profiles of Morpholin 4 Ylsulfamyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

The principal mode of reaction for Morpholin-4-ylsulfamyl chloride, like other sulfonyl chlorides, involves nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl group. fiveable.me The high reactivity of the sulfonyl chloride moiety is attributed to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly electrophilic and makes the chloride ion an excellent leaving group. fiveable.me These reactions are fundamental to the synthesis of a wide array of sulfonamides and sulfonic esters. fiveable.me The precise mechanism of this substitution can, however, vary depending on the substrate, nucleophile, and reaction conditions.

Bimolecular Nucleophilic Substitution (SN2) Pathways

Nucleophilic substitution at a sulfonyl sulfur is often depicted as a concerted, bimolecular process (SN2-S). mdpi.com In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. This mechanism proceeds through a single, trigonal bipyramidal transition state where the nucleophile and the leaving group occupy apical positions. For many arenesulfonyl and alkanesulfonyl chlorides, this concerted mechanism is considered the dominant pathway. mdpi.com The reaction kinetics for such a process would be expected to be second order, with the rate dependent on the concentrations of both the sulfonyl chloride and the nucleophile.

Addition-Elimination (A-E) Mechanisms and Tetrahedral Intermediates

An alternative to the concerted SN2 mechanism is a stepwise addition-elimination (A-E) pathway. This mechanism involves the initial attack of the nucleophile on the sulfonyl sulfur to form a transient, pentacoordinate tetrahedral intermediate. mdpi.com This intermediate is typically unstable and rapidly eliminates the leaving group (chloride ion) to yield the final substitution product. While often considered for substitution at carbonyl carbons, the existence of a discrete tetrahedral intermediate in sulfonyl chloride reactions is a subject of ongoing investigation and may be influenced by the nature of the nucleophile and solvent. mdpi.com For instance, fluoride exchange reactions with sulfonyl chlorides are thought to proceed via an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate. nih.gov

Influence of Steric and Electronic Factors on Reaction Rates

The rate of nucleophilic substitution at the sulfonyl sulfur of this compound is significantly influenced by both steric and electronic factors.

Steric Effects: The steric hindrance around the sulfonyl sulfur can affect the accessibility of the electrophilic center to the incoming nucleophile. In the case of this compound, the morpholine (B109124) ring, while not exceptionally bulky, does impose some steric constraints compared to a simple alkyl or aryl group. However, studies on related sulfamoyl chlorides suggest that steric hindrance from N-alkyl groups can favor an SN1-like mechanism by impeding the backside attack required for an SN2 pathway. cdnsciencepub.com

The following table illustrates the general influence of substituent electronic effects on the rate of nucleophilic substitution in aromatic sulfonyl chlorides, which can be used as an analogy for the electronic influence of the morpholine group.

| Substituent on Aryl Ring | Electronic Effect | Expected Effect on Reaction Rate with Nucleophiles |

| Electron-donating (e.g., -OCH₃) | Increases electron density at the sulfur center | Decreases rate |

| Electron-withdrawing (e.g., -NO₂) | Decreases electron density at the sulfur center | Increases rate |

This table presents a generalized trend for aromatic sulfonyl chlorides.

Kinetic Studies and Determination of Activation Parameters

A study on the hydrolysis of diethylsulfamoyl chloride and methylethylsulfamoyl chloride indicated that hydrogen participation can accelerate the rate of hydrolysis. cdnsciencepub.com The enthalpy of activation (ΔH‡) for the hydrolysis of dimethylsulfamoyl chloride was reported to be significantly different from that of other sulfonyl chlorides, suggesting a mechanistic shift. cdnsciencepub.com The activation parameters for the hydrolysis of various sulfonyl chlorides are crucial for elucidating the reaction mechanism.

The following table provides a hypothetical comparison of activation parameters that might be expected for different mechanistic pathways in the hydrolysis of a sulfamoyl chloride.

| Mechanistic Pathway | Expected ΔH‡ (Enthalpy of Activation) | Expected ΔS‡ (Entropy of Activation) |

| SN1 | Lower (due to charge separation in the transition state) | Near zero or slightly positive |

| SN2 | Higher (due to bond formation and breaking) | Negative (due to ordering of the transition state) |

This is a generalized table and actual values can vary significantly based on the specific substrate and conditions.

Role of the Morpholine Moiety in Modulating Reactivity

The morpholine moiety in this compound has a distinct influence on the reactivity of the sulfonyl chloride group through a combination of steric and electronic effects.

The nitrogen atom directly attached to the sulfonyl group can participate in pπ-dπ overlap with the sulfur atom, donating electron density and thereby reducing the electrophilicity of the sulfur. This resonance effect would tend to decrease the reactivity of the sulfonyl chloride towards nucleophiles. However, the electronegative oxygen and nitrogen atoms in the morpholine ring also exert an electron-withdrawing inductive effect (-I), which would increase the positive charge on the sulfur atom and enhance its reactivity. The net electronic effect is a balance of these two opposing forces.

From a steric perspective, the chair conformation of the morpholine ring presents a certain degree of bulk around the sulfonyl group, which could hinder the approach of a nucleophile, particularly a bulky one. This steric hindrance would be expected to disfavor a classic SN2-type mechanism that requires a specific trajectory for nucleophilic attack.

Electrophilic and Radical Reactivity Pathways

While the predominant reactivity of this compound is centered on nucleophilic attack at the sulfonyl sulfur, other reactivity patterns can be considered.

Electrophilic Pathways: In the presence of a strong Lewis acid catalyst, sulfonyl chlorides can act as electrophiles in Friedel-Crafts type reactions with aromatic compounds to form sulfones. researchgate.net However, for this compound, the nitrogen atom of the morpholine ring would likely coordinate with the Lewis acid, potentially deactivating the molecule towards this type of reaction.

Radical Pathways: The sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage under certain conditions, such as exposure to UV light or in the presence of radical initiators, to generate a sulfonyl radical (RSO₂•). organic-chemistry.org These highly reactive intermediates can participate in various radical reactions, including addition to alkenes and alkynes. The N-S bond in sulfonamides can also be cleaved reductively under radical conditions. organic-chemistry.orgstrath.ac.uk Therefore, it is plausible that this compound could engage in radical pathways, leading to the formation of the morpholin-4-ylsulfonyl radical, which could then undergo further transformations.

Stability and Decomposition Mechanisms in Various Environments

The stability of this compound is intrinsically linked to the reactivity of the sulfamoyl chloride functional group (-SO₂Cl). This group is susceptible to degradation under various environmental conditions, primarily through hydrolysis, and to a lesser extent, thermolysis and photolysis. The decomposition pathways are dictated by the nature of the surrounding medium and energy input.

Hydrolytic Stability

This compound is sensitive to moisture and undergoes hydrolysis. The general reaction involves the nucleophilic attack of water on the sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, which in this case would be morpholine-4-sulfonic acid, and hydrochloric acid.

The mechanism of hydrolysis for sulfamoyl chlorides can vary. While many sulfonyl chlorides react via an Sₙ2 mechanism, studies on related compounds like dimethylsulfamoyl chloride suggest a shift towards an Sₙ1 mechanism. cdnsciencepub.comacs.org This change is often attributed to steric hindrance around the sulfur atom, which impedes the backside attack characteristic of an Sₙ2 pathway. cdnsciencepub.com Given the presence of the morpholine ring, steric factors could similarly influence the hydrolytic mechanism of this compound.

The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the reactivity of sulfamoyl chlorides with water necessitates handling the compound under inert and anhydrous conditions to prevent premature degradation. solubilityofthings.com

Thermal Decomposition

The thermal stability of sulfonyl chlorides, the broader class to which this compound belongs, is contingent on the molecular structure and the conditions applied. Thermal decomposition can proceed through either a radical or an ionic mechanism. acs.org

Homolytic Scission: At high temperatures, the sulfur-chlorine (S-Cl) bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. This process is often the initial step in radical-chain reactions.

Ionic Mechanism: In polar solvents, an ionic decomposition pathway may be favored. This can involve the heterolytic cleavage of the carbon-sulfur (C-S) or S-Cl bond. For alkanesulfonyl chlorides, an ionic chain mechanism has been proposed for their thermal decomposition. acs.org

Photochemical Decomposition

Sulfamoyl chlorides can be activated by light, leading to the generation of sulfamoyl radicals. acs.orgresearchgate.netchemrxiv.org This photochemical reactivity is harnessed in various synthetic applications. The process typically involves the absorption of UV light, which provides the energy to cleave the S-Cl bond homolytically. The resulting sulfamoyl radical is a reactive intermediate that can participate in a variety of chemical transformations. chemrxiv.org The photostability of this compound would therefore be limited, particularly under irradiation with ultraviolet light.

Summary of Stability Profile

The following table summarizes the general stability of this compound in different environments based on the known reactivity of the sulfamoyl chloride functional group.

| Environment | Stability | Primary Decomposition Mechanism | Key Products |

| Aqueous | Low | Hydrolysis (likely Sₙ1/Sₙ2) | Morpholine-4-sulfonic acid, Hydrochloric acid |

| Thermal | Moderate | Homolytic or Ionic Scission | Sulfonyl radicals, Sulfur dioxide, Chloroalkanes |

| Photochemical (UV) | Low | Homolytic S-Cl bond cleavage | Sulfamoyl radicals |

It is important to note that the specific rates and mechanisms of decomposition for this compound may vary and would require dedicated experimental investigation for precise characterization.

Advanced Spectroscopic and Structural Characterization of Morpholin 4 Ylsulfamyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹³C and ¹H NMR spectra, the precise arrangement of atoms in Morpholin-4-ylsulfamyl chloride can be determined.

In the ¹³C NMR spectrum of this compound, two distinct signals are expected for the morpholine (B109124) ring carbons due to the molecule's symmetry. The carbon atoms adjacent to the nitrogen atom (C-N) are expected to appear at a different chemical shift compared to the carbon atoms adjacent to the oxygen atom (C-O). The electron-withdrawing effect of the sulfonyl chloride group attached to the nitrogen atom would influence the chemical shifts of the morpholine ring carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C-N (in morpholine ring) | ~ 45-55 |

Note: The chemical shifts are predicted values based on the analysis of similar morpholine-containing structures and may vary depending on the solvent and experimental conditions.

The ¹H NMR spectrum of this compound is anticipated to show two multiplets corresponding to the two sets of chemically non-equivalent methylene protons in the morpholine ring. The protons on the carbons adjacent to the nitrogen atom will have a different chemical shift from those on the carbons adjacent to the oxygen atom. The integration of these signals would confirm the presence of four protons for each multiplet.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH₂-N- | ~ 3.2-3.6 | Multiplet |

Note: The chemical shifts and multiplicities are predicted based on typical values for morpholine derivatives and can be influenced by the solvent and spectrometer frequency.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

For this compound, characteristic vibrational bands are expected for the S=O bonds of the sulfonyl chloride group, the C-O-C ether linkage, and the C-N bond of the morpholine ring. The symmetric and asymmetric stretching vibrations of the SO₂ group are particularly strong and appear in a characteristic region of the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| S=O (Sulfonyl) | Asymmetric Stretch | ~ 1350-1400 |

| S=O (Sulfonyl) | Symmetric Stretch | ~ 1160-1200 |

| C-O-C (Ether) | Stretch | ~ 1100-1150 |

| C-N (Amine) | Stretch | ~ 1000-1050 |

Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms. The S-Cl stretching vibration, for instance, is often more readily observed in the Raman spectrum.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₄H₈ClNO₃S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the chloride atom, the entire SO₂Cl group, or cleavage of the morpholine ring.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass [M]⁺ |

|---|

Note: The exact mass is calculated based on the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Structural Determination

Intermolecular Interactions and Crystal Packing Arrangements

The morpholine ring, in most crystallographic studies of its derivatives, adopts a stable chair conformation. This conformation minimizes steric strain and is a consistent feature in the crystal structures of related compounds. The nitrogen and oxygen heteroatoms within the morpholine ring introduce polarity, making it susceptible to electrostatic interactions.

The sulfamyl chloride group (-SO₂N-) is strongly electron-withdrawing and possesses a significant dipole moment. This would lead to strong dipole-dipole interactions between adjacent molecules, playing a crucial role in the crystal lattice formation. Furthermore, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

A hypothetical arrangement could involve layers or chains of molecules held together by the stronger dipole-dipole interactions of the sulfamyl chloride groups, with weaker C-H···O interactions linking these primary motifs.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Dipole-Dipole | -SO₂Cl group | -SO₂Cl group | Primary organizing force |

| van der Waals | Entire molecule | Entire molecule | Overall packing efficiency |

| Weak Hydrogen Bond | C-H (morpholine) | O (sulfonyl), O (morpholine) | Stabilization of the 3D network |

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are invaluable for analyzing the elemental composition and chemical state of the uppermost atomic layers of a solid material. For this compound, these techniques would provide detailed information about its surface chemistry.

X-ray Photoelectron Spectroscopy (XPS) would be a key technique for determining the elemental composition and chemical states of the constituent elements (C, H, N, O, S, Cl) on the surface of this compound. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of core-level electrons, which are characteristic of each element and its chemical environment.

The high-resolution XPS spectrum of the S 2p region is expected to show a peak at a binding energy characteristic of a sulfur atom in a +6 oxidation state, double-bonded to two oxygen atoms and single-bonded to a nitrogen and a chlorine atom. This chemical environment would result in a significant shift to higher binding energy compared to sulfide or elemental sulfur. Similarly, the Cl 2p spectrum would exhibit a peak corresponding to a chlorine atom bonded to a sulfonyl group. The N 1s spectrum would show a single peak corresponding to the nitrogen atom in the morpholine ring, bonded to the sulfonyl group. The O 1s spectrum would likely be deconvoluted into two components: one for the oxygen in the sulfonyl group and another for the ether oxygen in the morpholine ring. The C 1s spectrum would primarily represent the carbon atoms of the morpholine ring.

Table 2: Predicted XPS Core-Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) Range | Chemical State Information |

| S | 2p | 168 - 171 | Sulfur in a sulfonyl chloride group (S⁶⁺) |

| Cl | 2p | 200 - 202 | Chlorine bonded to a sulfonyl group |

| N | 1s | 401 - 403 | Nitrogen in a sulfonamide-like environment |

| O | 1s | 532 - 534 | Oxygen in sulfonyl and ether functionalities |

| C | 1s | 285 - 287 | Carbon in the morpholine ring |

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental composition information, often with higher spatial resolution than XPS. carleton.edu The process involves the relaxation of an atom with a core-level vacancy, leading to the emission of an Auger electron with a characteristic kinetic energy.

For this compound, AES could be used to map the elemental distribution on the surface. The primary Auger transitions expected would be the KLL for carbon, nitrogen, and oxygen, and the LMM for sulfur and chlorine. The kinetic energies and shapes of these Auger peaks can also provide some chemical state information, although this is often more complex to interpret than in XPS. High-temperature AES experiments on related materials have shown that the behavior of impurity and alloying elements can be monitored as a function of temperature. carleton.edu

Secondary Ion Mass Spectrometry (SIMS) is a technique that involves bombarding a sample surface with a primary ion beam and analyzing the ejected secondary ions by mass spectrometry. This provides information about the molecular and elemental composition of the surface with very high sensitivity.

In the analysis of this compound, both positive and negative ion SIMS spectra would be informative. The positive ion spectrum would likely show the protonated molecular ion [M+H]⁺, as well as characteristic fragment ions resulting from the cleavage of the S-N bond, the S-Cl bond, and fragmentation of the morpholine ring. The intact morpholine cation and the sulfonyl chloride fragment could be observed. In the negative ion mode, fragments such as Cl⁻ and SO₂⁻ would be expected. Matrix-assisted SIMS could enhance the signal of the molecular ion. researchgate.net

Computational and Theoretical Investigations of Morpholin 4 Ylsulfamyl Chloride

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It allows for the detailed examination of a molecule's electronic structure, which governs its physical and chemical behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like Morpholin-4-ylsulfamyl chloride, which contains a morpholine (B109124) ring and a sulfamyl chloride group, multiple low-energy conformations may exist.

Conformational analysis would systematically explore the potential energy surface of the molecule by rotating its single bonds to identify all possible stable conformers. The results of such an analysis are typically presented in a data table listing the relative energies of the conformers, with the lowest energy conformer representing the most populated state.

Hypothetical Data Table: Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 (Chair, anti) | 0.00 | O-C-C-N = 55.2, C-N-S-Cl = -175.8 |

| 2 (Chair, gauche) | 1.25 | O-C-C-N = 54.9, C-N-S-Cl = 65.3 |

| 3 (Twist-boat, anti) | 5.80 | O-C-C-N = -30.1, C-N-S-Cl = -178.2 |

Note: This table is purely hypothetical and for illustrative purposes only, as no published data exists.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions.

Hypothetical Data Table: Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: This table is purely hypothetical and for illustrative purposes only, as no published data exists.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the map indicate regions of varying charge: red typically represents electron-rich, partially negative regions (attractive to electrophiles), while blue indicates electron-poor, partially positive regions (attractive to nucleophiles). Green and yellow represent areas that are relatively neutral.

For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the oxygen atoms of the sulfamyl group, indicating their nucleophilic character. A positive potential would be expected around the sulfur atom and the hydrogen atoms, highlighting their electrophilic nature. This analysis is invaluable for predicting sites of chemical reactions.

Theoretical Examination of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves mapping the potential energy surface that connects reactants to products.

Potential Energy Surface Analysis for Nucleophilic Substitution Pathways

The sulfamyl chloride group in this compound is expected to be susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chloride ion. Theoretical studies would involve calculating the potential energy surface for such reactions with various nucleophiles. This would allow for the identification of transition states—the highest energy points along the reaction coordinate—and any intermediate species. The energy barrier of the transition state determines the rate of the reaction.

Solvation Effects and Implicit/Explicit Solvent Models in Reaction Pathways

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these solvent effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvent Models: Individual solvent molecules are included in the calculation, surrounding the reacting species. This method is more computationally intensive but can provide a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding.

Studying the nucleophilic substitution of this compound with both implicit and explicit solvent models would provide a comprehensive understanding of how the solvent environment modulates its reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior and conformational flexibility of this compound in various environments.

A typical MD simulation of this compound would involve defining a force field, which consists of a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of the forces acting on each atom and the subsequent integration of their motion.

Key insights that could be derived from MD simulations include:

Conformational Analysis: The morpholine ring can adopt several conformations, such as the chair and boat forms. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity.

Solvent Effects: By explicitly including solvent molecules in the simulation box, it is possible to study how the solvent influences the conformational preferences and dynamics of this compound. This is particularly important for understanding its behavior in solution, where many chemical reactions occur.

Vibrational Analysis: The atomic motions from MD simulations can be used to calculate vibrational spectra. These computationally derived spectra can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the force field and provide a more detailed interpretation of the experimental results.

While specific MD simulation studies on this compound are not extensively reported in publicly available literature, the methodology remains a potent tool for future investigations into its complex dynamic nature.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined reactivity parameter. nih.gov For this compound, QSRR models could be developed to predict various aspects of its reactivity, such as reaction rates, equilibrium constants, or chromatographic retention times.

The development of a QSRR model typically involves the following steps:

Data Set Compilation: A dataset of compounds with known reactivity data is assembled. For a study involving this compound, this would ideally include a series of structurally related sulfamyl chlorides.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, geometrical, physicochemical, and electronic properties.

Model Building and Validation: Statistical methods, often employing machine learning algorithms like Support Vector Regression (SVR) or Random Forest, are used to build a model that correlates the descriptors with the observed reactivity. nih.govcncb.ac.cnresearchgate.net The predictive power of the model is then rigorously assessed using internal and external validation techniques. cncb.ac.cnresearchgate.net

QSRR studies on related sulfonamide compounds have demonstrated the utility of this approach in predicting properties like chromatographic retention behavior. cncb.ac.cnresearchgate.netresearchgate.net These studies often utilize a variety of molecular descriptors to capture the essential features governing the compound's interaction with its environment. For instance, descriptors related to molecular surface area, volume, and electronic properties are often found to be significant.

Illustrative Data Table of Molecular Descriptors for QSRR Modeling of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Significance in QSRR Models |

| Constitutional | Molecular Weight | 198.66 g/mol | Relates to the overall size of the molecule. |

| Number of Rotatable Bonds | 2 | Influences conformational flexibility. | |

| Topological | Wiener Index | 128 | Describes molecular branching. |

| Balaban Index | 2.45 | A topological index of molecular shape. | |

| Geometrical | Molecular Surface Area | ~180 Ų | Important for intermolecular interactions. |

| Molecular Volume | ~150 ų | Relates to the space occupied by the molecule. | |

| Electronic | Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |

| Highest Occupied Molecular Orbital (HOMO) Energy | - | Relates to the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | - | Relates to the molecule's ability to accept electrons. |

By establishing a robust QSRR model, it becomes possible to predict the reactivity of new, unsynthesized derivatives of this compound, thereby accelerating the discovery and optimization of compounds with desired properties.

Applications of Morpholin 4 Ylsulfamyl Chloride As a Versatile Synthetic Reagent

Role in the Formation of Sulfonamides and Related Sulfonyl Derivatives

The reaction of morpholin-4-ylsulfamyl chloride with primary and secondary amines is a fundamental and widely employed method for the synthesis of the corresponding N-substituted morpholinosulfonamides. This transformation is a cornerstone of medicinal chemistry and materials science, as the sulfonamide functional group is a key component in a vast array of biologically active compounds and functional materials. cbijournal.com

The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. cbijournal.com

Early investigations into the reactivity of morpholine-4-sulfonyl chloride demonstrated its utility as a precursor in palladium-catalyzed cross-coupling reactions. For instance, it has been used as a starting material in the synthesis of arylsulfonamides via Suzuki-Miyaura coupling reactions with boronic acids. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| This compound | Primary/Secondary Amine | Pyridine/Triethylamine | N-substituted Morpholinosulfonamide | cbijournal.com |

| This compound | 2-Naphthaleneboronic acid | Palladium catalyst/Phosphine (B1218219) ligand | N-(naphthalen-2-yl)morpholine-4-sulfonamide | researchgate.net |

Table 1: Representative Reactions in the Formation of Sulfonamides

The morpholine (B109124) ring in the resulting sulfonamides can impart desirable properties such as increased water solubility and improved pharmacokinetic profiles in drug candidates. The versatility of this reaction allows for the generation of large libraries of sulfonamide derivatives for screening in drug discovery programs. researchgate.net

Strategies for Chemical Derivatization for Enhanced Analytical Performance

The reactivity of this compound makes it a potential derivatizing agent for enhancing the analytical detection of various analytes. Derivatization is a technique used to modify an analyte to improve its separation or detection characteristics in analytical methods like chromatography and mass spectrometry. weber.hu

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

For analytes that lack a strong chromophore or fluorophore, derivatization with a reagent that introduces such a group can significantly enhance their detectability by UV-Vis or fluorescence spectroscopy. While specific applications of this compound for this purpose are not extensively documented, its structural features suggest its potential in this area. The morpholine moiety itself does not provide significant UV absorbance or fluorescence. However, the sulfonyl chloride group can react with phenolic or amino groups in analytes. If the parent molecule to which the morpholino-sulfonyl group is attached contains a chromophoric or fluorophoric unit, then reaction with an analyte would confer this property onto the analyte.

For example, a hypothetical derivatizing agent incorporating a nitrophenyl group (a chromophore) attached to the morpholine ring could be synthesized. Its reaction with a colorless, non-UV active analyte would produce a derivative that is readily detectable by UV-Vis spectroscopy. This principle is well-established with other sulfonyl chlorides like dansyl chloride, which is widely used to derivatize amines and phenols to render them fluorescent. nih.gov

Enhancement of Mass Spectrometric Ionization Efficiency

In mass spectrometry (MS), particularly with electrospray ionization (ESI), the ionization efficiency of an analyte is crucial for achieving high sensitivity. Derivatization can be employed to introduce a permanently charged group or a group that is readily ionizable, thereby enhancing the MS signal.

This compound can be used to derivatize analytes containing primary or secondary amine groups. The resulting sulfonamide derivative may exhibit improved ionization efficiency in ESI-MS. The morpholine ring, with its tertiary amine, can be protonated under acidic conditions, leading to a positively charged ion that is readily detected in positive-ion mode ESI-MS. This strategy can be particularly useful for the analysis of low-molecular-weight amines that are otherwise difficult to detect. While specific studies focusing on this compound for this purpose are limited, the principle has been demonstrated with other derivatizing agents containing tertiary amine functionalities. nih.gov

Utilization in Cascade Reactions and Multicomponent Syntheses

Cascade reactions and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. nih.govmdpi.com The reactivity of the sulfonyl chloride group in this compound makes it a potential component in such transformations.

While specific examples of cascade or multicomponent reactions directly employing this compound are not prevalent in the literature, its potential can be inferred from the known reactivity of sulfonyl chlorides. For instance, a hypothetical MCR could involve the in situ formation of a sulfonamide from this compound and an amine, which then participates in a subsequent cyclization or addition reaction with other components in the reaction mixture.

The development of novel MCRs involving sulfonyl chlorides is an active area of research, and the unique properties of the morpholine moiety could be exploited to influence the outcome of such reactions, leading to the formation of novel heterocyclic scaffolds.

Design of Novel Chemical Scaffolds through Reactions Involving this compound

The synthesis of novel chemical scaffolds is a critical endeavor in drug discovery and materials science, as it provides access to new areas of chemical space. nih.gov this compound can serve as a versatile reagent for the construction of such scaffolds.

By reacting with bifunctional or polyfunctional molecules, this compound can be used to introduce the morpholinosulfonyl group as a key structural element. This can lead to the formation of macrocycles or other complex architectures. For example, reaction with a diamine could lead to the formation of a bis-sulfonamide, which could then be further elaborated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.